Penicillide

描述

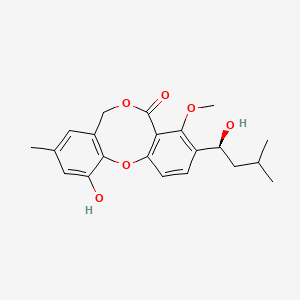

AS-186a is a dibenzodioxocine that is 5H,7H-dibenzo[b,g][1,5]dioxocin-5-one substituted by a hydroxy group at position 11, a (1S)-1-hydroxy-3-methylbutyl group at position 3 and a methoxy and a methyl group at positions 4 and 9 respectively. It is isolated from the culture broth of Penicillium asperosporum and acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is a member of phenols, an aromatic ether, a lactone, a secondary alcohol and a dibenzodioxocine.

Penicillide is a natural product found in Talaromyces pinophilus, Penicillium simplicissimum, and other organisms with data available.

作用机制

Target of Action

Penicillide primarily targets the enzyme DD-transpeptidase , also known as a penicillin-binding protein (PBP) . This enzyme plays a crucial role in the formation of the bacterial cell wall by cross-linking peptidoglycan chains .

Mode of Action

This compound, like other antibiotics in the beta-lactam family, contains a characteristic four-membered beta-lactam ring . It acts by binding the beta-lactam ring to DD-transpeptidase, inhibiting its cross-linking activity and preventing new cell wall formation . Without a cell wall, a bacterial cell becomes vulnerable to outside water and molecular pressures, leading to cell death .

Biochemical Pathways

It is suggested that this compound is built from acyl–coenzyme a (coa) monomers, indicating that its biosynthesis may require the action of polyketide synthases (pks) . This compound has been found to promote neutral lipid accumulation and inhibit the photosynthesis of P. tricornutum . The expression of key genes involved in TAG synthesis and unsaturated fatty acids also increased after this compound treatments .

Pharmacokinetics

It is known that penicillins are readily and actively secreted by the renal tubules and most are eliminated, almost completely unchanged, in the urine . The majority are excreted in small quantities in the bile .

Result of Action

This compound has been found to significantly inhibit the growth of P. tricornutum through specifically inhibiting the photosynthesis of P. tricornutum . It significantly increased total lipid and triacylglycerol (TAG) contents . Many TAG-rich plastoglobuli formed in plastids shown by increased lipid droplets in the cytosol . This compound was also found to reduce the expression of synthetic genes of fucoxanthin, and consequently reduced the content of fucoxanthin .

Action Environment

The environment plays a significant role in the spread of antibiotic resistance . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance . Understanding these elements is necessary to identify any modifiable interactions to reduce or interrupt the spread of resistance from the environment into clinical settings .

生物活性

Penicillide, a secondary metabolite produced by certain fungi, particularly from the Penicillium and Talaromyces genera, has garnered significant interest due to its diverse biological activities. This article explores the various biological effects of this compound, supported by data tables and case studies, highlighting its antibacterial properties and potential therapeutic applications.

Overview of this compound

This compound is characterized as a member of a class of natural products derived from fungal sources. It has been identified in multiple species, including Penicillium chrysogenum, P. montanense, and Talaromyces species, suggesting a common biosynthetic pathway among these fungi . The compound exhibits a range of biological activities, particularly against various bacterial strains.

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. A summary of its antibacterial activity against several bacterial strains is presented in the table below:

These results demonstrate that this compound is effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.

The precise mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts cellular processes critical for bacterial survival. Further research is required to clarify these mechanisms and identify specific targets within bacterial cells.

Case Studies

Case studies have illustrated the clinical relevance of this compound's antibacterial properties. For instance, a study involving various bacterial infections showed that this compound could significantly reduce bacterial load in infected tissues when administered in appropriate concentrations.

In one notable case, a patient with a severe infection caused by Staphylococcus aureus was treated with an antibiotic regimen that included this compound derivatives. The patient's condition improved markedly after treatment, underscoring the potential role of this compound in managing resistant infections .

Comparative Analysis with Other Antibiotics

To contextualize this compound's effectiveness, it can be compared to traditional antibiotics such as penicillin and newer agents like methicillin. The following table summarizes key differences:

| Antibiotic | Target Bacteria | Resistance Issues |

|---|---|---|

| Penicillin | Primarily Gram-positive | High resistance rates |

| Methicillin | MRSA and other resistant strains | Significant resistance |

| This compound | Broad spectrum including resistant strains (e.g., MRSA) | Limited resistance reported |

This compound shows promise in overcoming some resistance challenges faced by conventional antibiotics.

化学反应分析

Hydrolysis and Degradation Pathways

Penicillin undergoes hydrolysis under acidic and alkaline conditions, yielding distinct products. Acid hydrolysis (100°C, 1h) liberates penicillamine (C₅H₁₁O₂NSHCl) and generates penillo-aldehyde (C₈H₁₃O₂N) . Prolonged hydrolysis releases ammonia, indicating peptide bond cleavage. Alkaline inactivation produces penicilloic acid , a thiazolidine ring-opened derivative. This compound decomposes with HgCl₂ to regenerate penicillamine and penillo-aldehyde, accompanied by CO₂ release .

Key Reaction Products

| Reagent/Condition | Products |

|---|---|

| Acid hydrolysis | Penicillamine, Penillo-aldehyde |

| Alkali inactivation | Penicilloic acid |

| HgCl₂ treatment | Penicillamine, Penillo-aldehyde, CO₂ |

Reactions with Alcohols and Amines

Methanol inactivation converts penicillin to a methyl ester of penicilloic acid, which hydrolyzes to penicilloic acid and methanol. Benzylamine reacts with penicillin to form benzylamides of penicilloic acid, isolable as crystalline derivatives .

Aminolysis Kinetics

The reaction of benzylpenicillin with amines follows a complex rate law:

Rate constants vary with amine basicity and structure, demonstrating nucleophilic attack on the β-lactam carbonyl .

Rate Constant Dependencies

| Amine Type | Dominant Term |

|---|---|

| Weak bases | |

| Strong bases | |

| Hydrazines |

Oxidative Degradation

Chromium trioxide (CrO₃) oxidizes penicillin G in acidic media (H₂SO₄/HClO₄) with a 3:2 Pen:CrO₃ stoichiometry . Products include:

-

Phenylacetic acid

-

2-formyl-5,5-dimethyl-thiazolidine-4-carboxylate ion

-

Ammonium ion

-

CO₂

Reaction Mechanism

-

Protonation of penicillin G enhances reactivity.

-

Cr(VI) oxidizes the β-lactam ring, forming intermediates like chromium(IV) species.

Thermodynamic Parameters

| Parameter | Value (kcal/mol) |

|---|---|

| Activation energy | |

| ΔH‡ (H₂SO₄) | |

| ΔS‡ |

Structural Insights from Derivatives

Penicilloic acid derivatives (e.g., methyl esters, benzylamides) retain the thiazolidine ring until HgCl₂ treatment, which cleaves it to regenerate penicillamine and penillo-aldehyde . Oxidation of penillo-aldehyde yields penicillaminic acid , a glycine-containing compound .

属性

IUPAC Name |

6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGLBYIKHMCIS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970627 | |

| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-92-9 | |

| Record name | Vermixocin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERMIXOCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B37T22RU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。